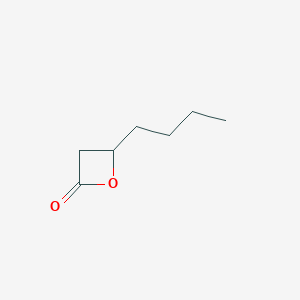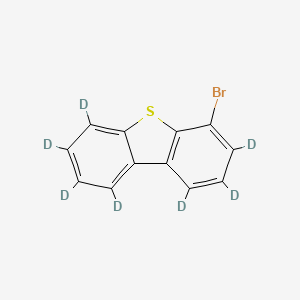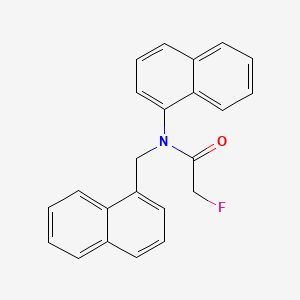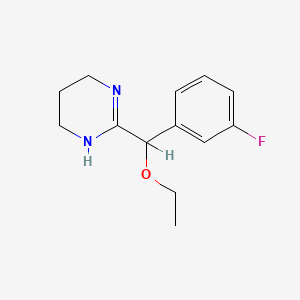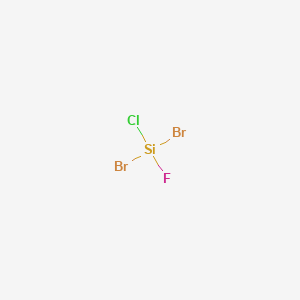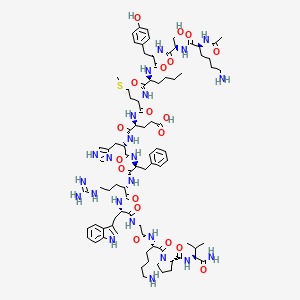
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 is a peptide sequence that is a synthetic analogue of the naturally occurring alpha-melanocyte stimulating hormone (α-MSH). This peptide is known for its role in pigmentation and various other biological functions, including regulation of hormone release, immune response, and cardiovascular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Removal of protecting groups to allow for the next coupling step.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, utilizing automated synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogues with modified amino acid sequences .
科学的研究の応用
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for therapeutic potential in conditions related to pigmentation, inflammation, and immune response.
Industry: Utilized in the development of cosmetic products aimed at skin pigmentation and protection.
作用機序
The peptide exerts its effects primarily through binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). This interaction triggers a cascade of intracellular signaling pathways, leading to the production of melanin and other biological responses. The molecular targets include various G-proteins and secondary messengers involved in the signaling process .
類似化合物との比較
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: is unique due to its specific sequence and modifications. Similar compounds include other analogues of α-MSH, such as:
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: The natural form of α-MSH.
Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A modified analogue with enhanced stability and potency.
These analogues differ in their amino acid sequences and modifications, which can affect their stability, receptor affinity, and biological activity .
特性
分子式 |
C86H127N23O19S |
|---|---|
分子量 |
1819.1 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H127N23O19S/c1-6-7-22-59(99-81(124)65(41-52-28-30-55(112)31-29-52)104-83(126)68(47-110)107-75(118)58(97-50(4)111)24-13-15-35-87)76(119)102-62(34-39-129-5)79(122)101-61(32-33-71(114)115)78(121)106-67(43-54-45-92-48-96-54)82(125)103-64(40-51-19-9-8-10-20-51)80(123)100-60(26-17-37-93-86(90)91)77(120)105-66(42-53-44-94-57-23-12-11-21-56(53)57)74(117)95-46-70(113)98-63(25-14-16-36-88)85(128)109-38-18-27-69(109)84(127)108-72(49(2)3)73(89)116/h8-12,19-21,23,28-31,44-45,48-49,58-69,72,94,110,112H,6-7,13-18,22,24-27,32-43,46-47,87-88H2,1-5H3,(H2,89,116)(H,92,96)(H,95,117)(H,97,111)(H,98,113)(H,99,124)(H,100,123)(H,101,122)(H,102,119)(H,103,125)(H,104,126)(H,105,120)(H,106,121)(H,107,118)(H,108,127)(H,114,115)(H4,90,91,93)/t58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-/m0/s1 |
InChIキー |
RJRKSLWESXTNFA-XCVSTDOKSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)C |
正規SMILES |
CCCCC(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


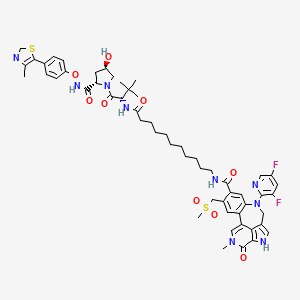
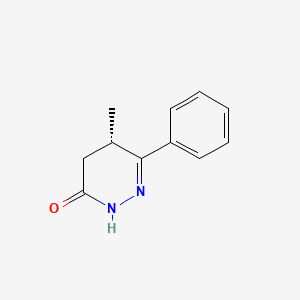

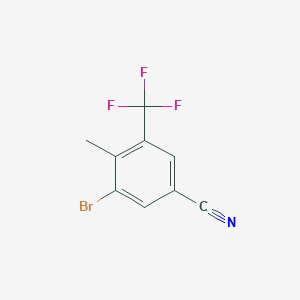
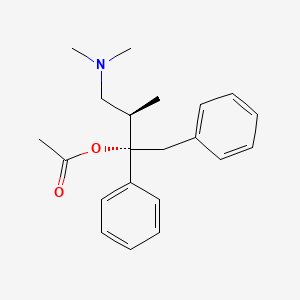
![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)


